2-Bromo-4,6-difluorobenzenesulfonyl fluoride
Overview
Description
2-Bromo-4,6-difluorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H2BrF3O2S . It has a molecular weight of 275.05 . The compound is used in the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2BrF3O2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The sulfonyl fluoride motif in this compound can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Physical and Chemical Properties Analysis
The compound is in liquid form . It has a refractive index of n/D 1.5133 and a density of 1.8965 at 25°C .Scientific Research Applications
Fluorination and Organic Synthesis
2-Bromo-4,6-difluorobenzenesulfonyl fluoride is a compound with potential uses in various fluorination techniques and organic synthesis processes. For instance, its structure is indicative of its role in the synthesis of complex fluorinated compounds. Fluorine atoms in such compounds can profoundly alter the biological activities of molecules, leading to their extensive use in drug design and other fields. The compound can be involved in reactions utilizing elemental fluorine, such as nucleophilic, radical, and electrophilic fluorinations. These fluorination techniques are instrumental in introducing fluorine atoms into organic molecules, leading to the formation of various fluorinated organic compounds (Rozen, 2005).
Transition Metal Fluoride Complexes
Transition metal fluoride complexes, which include compounds like this compound, have shown potential in catalytic applications. They are particularly interesting for C-F bond activation and fluorocarbon functionalization. These complexes have been utilized in the hydrodefluorination of fluorocarbons, indicating their role in reactions involving C-F bond activation and demonstrating their potential for further applications in organometallic chemistry and catalysis (Vela et al., 2005).
Applications in Solvent Systems and Catalysis
Compounds such as this compound are also recognized for their roles in solvent systems for conducting organometallic chemistry and transition-metal-based catalysis. The fluorine substituents in these compounds typically reduce the ability to donate π-electron density, allowing them to be used as essentially non-coordinating solvents or as readily displaced ligands. This attribute makes them valuable in reactions where control over the coordination environment of the metal center is crucial. Such reactions include C-H and C-F bond activation reactions induced by reactive transition metal complexes (Pike et al., 2017).
Biodegradation and Environmental Implications
The study of the biodegradation of difluorobenzenes, which are structurally related to this compound, provides insights into the environmental impact and degradation pathways of such compounds. Understanding the microbial capacity to degrade and defluorinate compounds like this compound is crucial for assessing their environmental fate and designing strategies for bioremediation. Strains capable of degrading and defluorinating these compounds can play a significant role in mitigating the environmental impact of fluorinated organic compounds (Moreira et al., 2009).
Safety and Hazards
The compound causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .
Future Directions
The sulfonyl fluoride motif in 2-Bromo-4,6-difluorobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers . This suggests potential future directions in the development of new chemical reactions and the synthesis of complex molecules.
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-4,6-difluorobenzenesulfonyl fluoride are proteins and nucleic acids . The compound is used as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
This compound interacts with its targets through a process known as click chemistry . This approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .
Biochemical Pathways
Given its role as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids , it can be inferred that it may influence the pathways involving these macromolecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces . These precautions suggest that the compound’s stability and efficacy could be compromised in certain environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Bromo-4,6-difluorobenzenesulfonyl fluoride plays a significant role in biochemical reactions due to its sulfonyl fluoride motif. This motif can act as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . The compound interacts with various enzymes, proteins, and other biomolecules, forming covalent bonds that can inhibit enzyme activity. For instance, it can react with serine residues in the active sites of serine proteases, leading to enzyme inhibition .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes, leading to altered cellular processes. For example, its interaction with serine proteases can disrupt normal proteolytic activities, affecting cell signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine, in the active sites of enzymes. This reaction forms a stable covalent bond, leading to enzyme inhibition . Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained enzyme inhibition and altered cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s sulfonyl fluoride group can modify metabolic enzymes, leading to changes in metabolic pathways and flux . These interactions can result in altered levels of specific metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-bromo-4,6-difluorobenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQJPKWCZMLUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.